High-Strength Differential Evidence is Currently Unavailable for This Compound
After an exhaustive search of primary literature, patents, and authoritative databases, no direct head-to-head experimental comparison data (e.g., receptor binding Ki values, cellular IC50, or in vivo PK parameters) were found for Piperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)- against its closest analogs. The most concrete differentiation comes from computed physicochemical properties from authoritative databases. The compound has a computed XLogP3-AA of 4.2, indicating significantly higher lipophilicity compared to its core fragment 1-(3-chlorophenyl)piperazine (mCPP), which has an XLogP of 2.1 [1]. This ~100-fold difference in the octanol/water partition coefficient suggests markedly different passive membrane permeability and blood-brain barrier penetration potential, a critical parameter for CNS-targeted research [2]. This difference is a class-level inference of property modulation through the addition of the phenoxyethyl chain and should be used cautiously for procurement decisions.
vs. mCPP XLogP3 2.1
| Evidence Dimension | Lipophilicity (Computed logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2 |
| Comparator Or Baseline | 1-(3-chlorophenyl)piperazine (mCPP): XLogP3-AA = 2.1 |
| Quantified Difference | A difference of 2.1 log units (approx. 126-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem) vs. authoritative database value for mCPP |
Why This Matters
A 100-fold difference in lipophilicity can drastically alter a compound's pharmacokinetic phase distribution; researchers requiring a membrane-permeant 3-chlorophenylpiperazine fragment should prioritize this compound over mCPP.
- [1] PubChem. Piperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)-. Computed Properties: XLogP3-AA. National Center for Biotechnology Information. View Source
- [2] Drug Information for 1-(3-Chlorophenyl)piperazine (mCPP). XLogP3 value. IDRB Lab/VARIDT. View Source
